(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride
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Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activity
Quinoxaline derivatives, closely related to the specified chemical structure, have been explored for their pharmacological activities. A series of quinoxalin-2-carboxamides designed as serotonin type-3 (5-HT3) receptor antagonists showed promising results, indicating the potential use of these compounds in treating conditions mediated by this receptor, such as gastrointestinal disorders and anxiety (Mahesh et al., 2011). Furthermore, compounds targeting the CCR5 receptor have been studied for their role in HIV entry inhibition, showcasing the versatility of quinoxaline derivatives in addressing different therapeutic targets (Watson et al., 2005).
Antimicrobial and Anti-inflammatory Properties
Research on quinoxaline derivatives extends to their antimicrobial and anti-inflammatory properties. For instance, 3-hydrazinoquinoxaline derivatives and their cyclic analogues demonstrated notable activities against various microorganisms, underscoring their potential as antimicrobial agents (El-Bendary et al., 2004). Similarly, thiazolidinone derivatives synthesized from quinoxaline showed antimicrobial activity against a range of bacteria and fungi, highlighting the broad spectrum of potential applications for these compounds (Patel et al., 2012).
Mechanism of Action
Target of Action
A similar compound,(4-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}quinazolin-2-yl)methanol
, is known to act as an agonist that selectively binds to and activates mucosal-associated invariant T cells (MAIT cells) .
Mode of Action
Based on its structural similarity to the aforementioned compound, it might interact with its targets in a similar manner .
Result of Action
One study hypothesized that a similar compound might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-quinoxalin-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-13-15(14(2)26-22-13)12-23-7-9-24(10-8-23)19(25)18-11-20-16-5-3-4-6-17(16)21-18;/h3-6,11H,7-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMCPWNASOPPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.